

# SJH1-51B: A Technical Whitepaper on its Discovery and Synthesis

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## Compound of Interest

Compound Name: SJH1-51B

Cat. No.: B12381653

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## Introduction

**SJH1-51B** is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4.<sup>[1][2][3]</sup> As a bifunctional molecule, **SJH1-51B** functions by simultaneously binding to BRD4 and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **SJH1-51B**, supported by experimental data and protocols.

## Discovery and Rationale

**SJH1-51B** was developed as part of a study focused on exploiting the cullin E3 ligase adaptor protein SKP1 for targeted protein degradation.<sup>[3]</sup> The design of **SJH1-51B** involves the linkage of a BET family inhibitor, JQ1, to a covalent SKP1 recruiter via a C4 alkyl linker.<sup>[3]</sup> The rationale behind this design is to hijack the SKP1-Cullin-F-box (SCF) E3 ubiquitin ligase complex to induce the degradation of BRD4, a protein implicated in various cancers.

## Synthesis of SJH1-51B

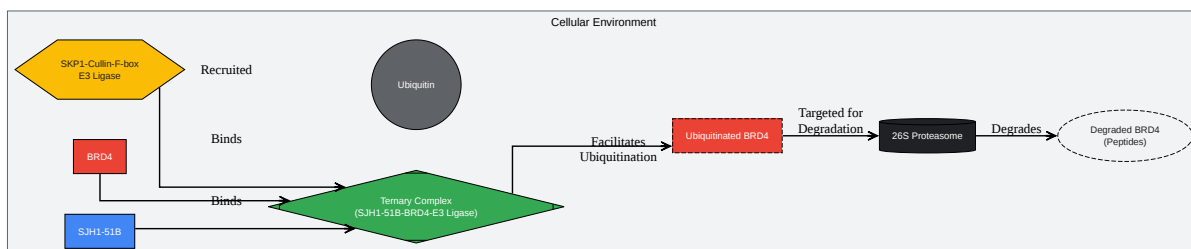
The synthesis of **SJH1-51B** involves a multi-step process. A derivative of the covalent SKP1 ligand EN884 is linked to the BET family inhibitor JQ1. A series of PROTACs with varying linker

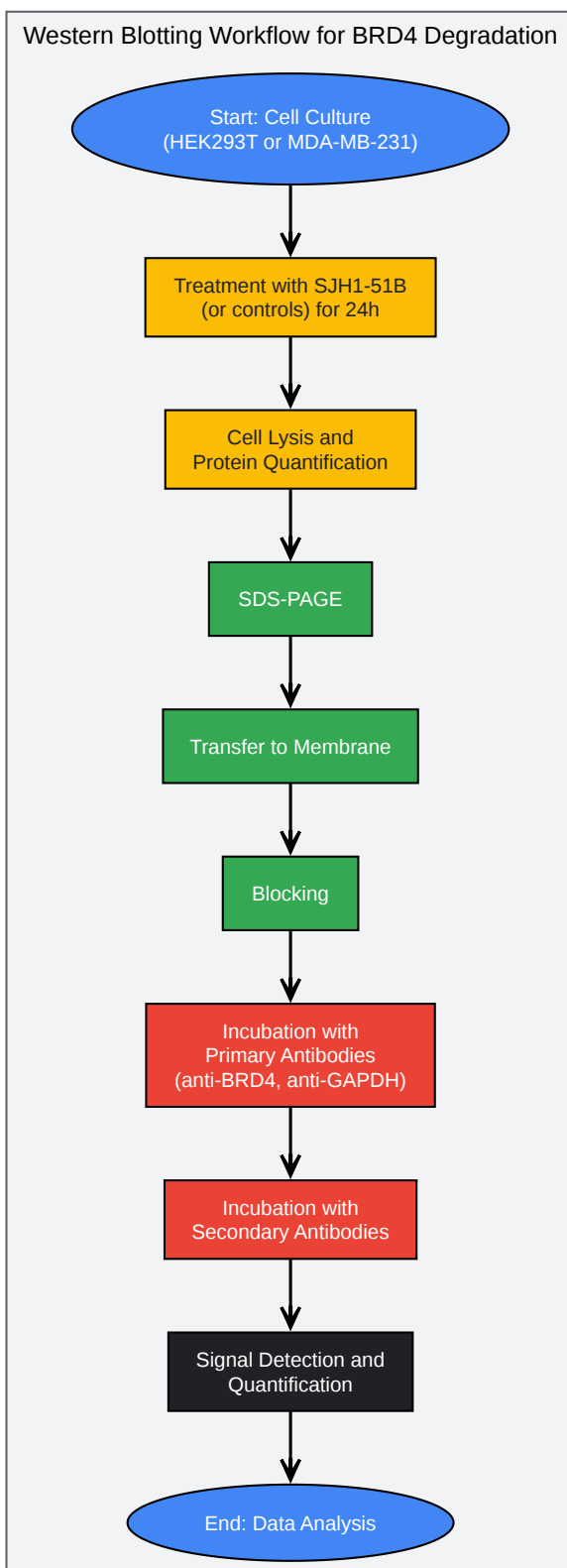
lengths (C2, C4, C5, and PEG3) were synthesized, with the C4 alkyl linker in **SJH1-51B** demonstrating the most robust degradation of BRD4 in cellular assays.[3]

## Mechanism of Action

**SJH1-51B** exerts its anti-tumor effects by inducing the degradation of BRD4.[1][2] The proposed mechanism involves the formation of a ternary complex between **SJH1-51B**, BRD4, and the SKP1-Cullin-F-box E3 ligase. This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.

## Signaling Pathway Diagram





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## References

- 1. gentaur.com [gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploiting the Cullin E3 Ligase Adaptor Protein SKP1 for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
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